molecular formula C10H10N2O2S B187240 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid CAS No. 21547-70-6

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid

Cat. No. B187240
CAS RN: 21547-70-6
M. Wt: 222.27 g/mol
InChI Key: BPGKQRFDAPZJPQ-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.26 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is CC(Sc1nc2ccccc2[nH]1)C(O)=O . This represents the structure of the molecule in a linear format. The InChI key for this compound is BPGKQRFDAPZJPQ-UHFFFAOYSA-N , which is a unique identifier for the compound.

Scientific Research Applications

BSP has been studied for its potential applications in the fields of pharmaceuticals and biochemistry. It has been used as a catalyst in a variety of reactions, and has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals. BSP has also been studied for its potential use in the development of new drugs, as it has been found to possess anti-inflammatory and anti-oxidant properties. Additionally, BSP has been studied for its potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of BSP in laboratory experiments offers several advantages, including its stability and low cost. Additionally, BSP is easily synthesized in a laboratory setting, making it an ideal reagent for the synthesis of a variety of compounds. However, BSP is not suitable for use in certain types of experiments, such as those involving the synthesis of proteins or other large molecules.

Future Directions

The potential applications of BSP are still being explored. One possible future direction is the development of new drugs based on BSP, as it has been found to possess anti-inflammatory and anti-oxidant properties. Additionally, BSP could be used to develop more effective treatments for metabolic diseases, such as diabetes and obesity. BSP could also be used to develop new anti-bacterial and anti-viral agents. Finally, further research into the mechanism of action of BSP could lead to the development of new compounds with improved pharmacological activities.

Synthesis Methods

BSP can be synthesized from 1,3-dibromo-2-sulfanylpropane and 1H-benzimidazole in a two-step process. First, the 1,3-dibromo-2-sulfanylpropane is reacted with 1H-benzimidazole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate compound, which is then reacted with a reducing agent such as sodium borohydride or lithium aluminum hydride to yield BSP.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6(9(13)14)15-10-11-7-4-2-3-5-8(7)12-10/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGKQRFDAPZJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343661
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21547-70-6
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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